molecular formula C9H3F14NO2 B1222694 N-Methyl-bis-heptafluorobutyramide CAS No. 73980-71-9

N-Methyl-bis-heptafluorobutyramide

Cat. No. B1222694
CAS RN: 73980-71-9
M. Wt: 423.1 g/mol
InChI Key: BCQYNSPESDDJBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves the use of perfluorinated acyl fluorides or peroxides as key reagents. For instance, bis(heptafluorobutyryl) peroxide has been used to regioselectively introduce perfluoropropyl groups into furans and thiophenes under mild conditions, suggesting a potential pathway for the synthesis of compounds with similar perfluorinated side chains (Sawada et al., 1986).

Molecular Structure Analysis

The molecular structure of fluorinated compounds and amides can be elucidated using spectroscopic methods and computational chemistry. For example, the molecular structure of N-methyl-S,S-bis(trifluoromethyl)sulfimide was determined through gas electron diffraction and quantum chemical calculations, highlighting the potential approach to analyze the structure of N-Methyl-bis-heptafluorobutyramide (Trautner et al., 2005).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. The synthesis of N-Methyl-bis(trifluoroacetamide) demonstrates the potential reactivity of similar N-methyl-bis-fluorinated amides in acylation reactions, highlighting the reactivity and potential applications of N-Methyl-bis-heptafluorobutyramide in organic synthesis (Donike, 1973).

Physical Properties Analysis

The physical properties of ionic liquids and compounds containing fluorinated groups, such as viscosity, melting point, and thermal stability, can significantly vary based on their molecular structure. Research on ionic liquids with bis(trifluoromethylsulfonyl)imide anion provides insights into the physical behavior of fluorinated compounds, suggesting the importance of molecular design in determining the physical properties of compounds like N-Methyl-bis-heptafluorobutyramide (Zhou et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and solubility, are crucial for understanding the applications and handling of fluorinated compounds. The Lewis acidity and catalytic activity of bis(perfluorocatecholato)silane in aldehyde hydrosilylation highlight the potential chemical reactivity of fluorinated compounds, providing a basis for predicting the behavior of N-Methyl-bis-heptafluorobutyramide in similar contexts (Liberman-Martin et al., 2015).

Scientific Research Applications

1. Acylation with Bis(Acylamides)

N-Methyl-bis(heptafluorobutyramide) is utilized in acylation processes. This compound, along with bis(trifluoroacetamide), has been used for the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The resulting trifluoroacetamides are neutral and volatile, making them suitable for gas chromatographic analysis without the need for evaporation of excess reagent and by-products, which is particularly beneficial for the analysis of very volatile substances (Donike, 1973).

2. Synthesis of Room Temperature Ionic Liquids (RTILs)

N-Methyl-bis(heptafluorobutyramide) is instrumental in the synthesis of room temperature ionic liquids (RTILs). It facilitates the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, leading to high yields of the corresponding salts. This methodology offers a simple route for creating a variety of RTILs (Zhang, Martin, & Desmarteau, 2003).

3. Electrophoretic and Biocompatible Poly(2-oxazoline)s

N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a related compound, is used as an initiator for polymerization of 2-oxazolines. It has demonstrated success in the synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone, which can be coated on stainless steel and hybridized with bioactive glass for electrophoretic deposition (EPD). The biocompatibility of these hybrids is also a point of interest (Hayashi & Takasu, 2015).

4. Degradation Studies in Pharmaceutical Analysis

In pharmaceutical analysis, the degradation of perfluoroacyl derivatives, including heptafluorobutyric anhydride, has been studied with tocainide and its analogues. It was found that stable derivatives of tocainide were formed with heptafluorobutyryl chloride and N-methyl-bis(heptafluorobutyramide), which is significant in understanding the stability and degradation pathways of these compounds (Gyllenhaal et al., 1986).

5. Ionic Liquid-Based Electrolytes in Lithium-Ion Batteries

Advanced ionic liquid-based electrolytes, including N-methyl-N-butylpyrrolidinium bis(trifluoromethanesulfonyl)imide, have been characterized for use in high-performance lithium-ion batteries. These electrolytes demonstrate suitable characteristics such as ionic conductivity, viscosity, electrochemical properties, and lithium-interphase stability, essential for battery applications (Elia et al., 2016).

Safety And Hazards

N-Methyl-bis-heptafluorobutyramide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Future Directions

Although the synthesis and characterization of N-Methyl-bis-heptafluorobutyramide have been extensively studied, there are still areas for improvement and future directions. Acylation with fluorinated bisacylamides is recommended for alcohols, primary and secondary amines as well as for thiols under mild, neutral conditions .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQYNSPESDDJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F14NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344572
Record name N-Methyl-bis-heptafluorobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-bis-heptafluorobutyramide

CAS RN

73980-71-9
Record name N-Methyl-bis-heptafluorobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-bis-heptafluorobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
JY Hong, NH Park, MS Oh, HS Lee, H Pyo… - … of chromatography B, 2013 - Elsevier
… A selective derivatization with hexamethyldisilazane (HMDS) and N-methyl-bis-heptafluorobutyramide (MBHFBA) was used to increase the detection sensitivity and to prevent the …
Number of citations: 42 www.sciencedirect.com
KM Höld, DG Wilkins, DE Rollins… - Journal of …, 1998 - academic.oup.com
… at 40C, reconstituted in 20 µL of ethyl acetate, and derivatized with the reagents N-methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA), N-methyl-bis-heptafluorobutyramide (…
Number of citations: 51 academic.oup.com
SY Park, BX Kang, Q Li, HS Kim, JG Lee… - Bulletin of the Korean …, 2009 - researchgate.net
GC/MS analysis of catecholamines (CAs) in biological sample may produce poor reproducible quantitaion when chemical derivatization is used as the technique to form a volatile …
Number of citations: 12 www.researchgate.net
A Aragon, J Legradi, A Ballesteros-Gómez… - Analytical and …, 2017 - Springer
… MNTs underwent a two-step derivatization with hexamethyldisilazane (HDMS) for O-silylation followed by N-methyl-bis-heptafluorobutyramide (MBHFBA) for N-perfluoroacylation. …
Number of citations: 20 link.springer.com
NH Park, JY Hong, HJ Shin, J Hong - Journal of Chromatography A, 2013 - Elsevier
… Dual hexamethyldisilazane (HMDS)/-N-methyl-bis-heptafluorobutyramide (MBHFBA) derivatizations have been shown to be quite effective, with high derivatization yields and the …
Number of citations: 38 www.sciencedirect.com
O Gyllenhaal, KJ Hoffmann, B Lamm… - … of Chromatography A, 1986 - Elsevier
The perfluoroacylation of tocainide has been studied. The initially formed perfluoroacylamides were found to be degraded by an excess of perfluoroacyl anhydride. The reaction of …
Number of citations: 3 www.sciencedirect.com
R de la Torre, J Ortuño, J Cami, J Segura - Journal of Pharmaceutical and …, 1988 - Elsevier
A comprehensive analytical approach for heroin street samples is faced with problems associated with differences in polarity, stability and physico-chemical properties of the various …
Number of citations: 2 www.sciencedirect.com
A Miki, M Katagi, K Zaitsu, H Nishioka… - … of Chromatography B, 2008 - Elsevier
A two-step auto-injector has been developed for the automated on-column derivatization and subsequent GC–MS of amine-type drugs and metabolites. To effectively derivatize such …
Number of citations: 28 www.sciencedirect.com
M Thevis, G Opfermann… - Biomedical …, 2001 - Wiley Online Library
Beta‐receptor blocking agents are present on the international market in a huge variety. The International Olympic Committee prohibits the use of these drugs in several sport sections …
KM Höld, DG Wilkins, DJ Crouch… - Journal of analytical …, 1996 - academic.oup.com
… After cooling to room temperature, N-methyl-bisheptafluorobutyramide (MBHFBA) was added and the mixture heated at 80~ for 30 rain. The derivatized extracts were analyzed on a …
Number of citations: 54 academic.oup.com

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